molecular formula C17H16N2O2 B1175066 1-[(3-Aminopropyl)amino]anthraquinone CAS No. 13556-29-1

1-[(3-Aminopropyl)amino]anthraquinone

Cat. No.: B1175066
CAS No.: 13556-29-1
M. Wt: 280.32 g/mol
InChI Key:
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Description

1-[(3-Aminopropyl)amino]anthraquinone is a chemical compound with the molecular formula C17H16N2O2 . It is also known by other names such as 1-[(3-Aminopropyl)amino]-9,10-anthraquinone and 1-[(3-aminopropyl)amino]anthracene-9,10-dione .


Synthesis Analysis

New derivatives of aminoanthraquinone have been synthesized via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) . This method yields the desired products in a short reaction time (14–50 min) and good to excellent yields (85–96%) .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 280.321 Da .


Chemical Reactions Analysis

Anthraquinone and its derivatives have been identified as highly promising lead structures for various applications in organic electronics . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 280.321 Da and a monoisotopic mass of 280.121185 Da .

Scientific Research Applications

  • Anticancer Studies : Some anthraquinone derivatives, including 1-[(3-Aminopropyl)amino]anthraquinone, have been studied for their in vitro anticancer activity. These compounds were isolated from marine environments and showed potential in cancer research (Wright et al., 2009).

  • Spectroscopic and Electrochemical Studies : The compound has been characterized using UV–Vis spectroscopy, acid–base titration, and electrochemical methods. The basicity and redox properties of similar anthraquinone compounds significantly influence their electrochemical behavior in acetonitrile (Zarzeczańska et al., 2014).

  • Antiviral Applications : Anthraquinones, including those with amino substitutions, have been identified as having antiviral properties against human immunodeficiency virus (HIV-1) in primary human lymphocytes. They inhibit HIV-1 reverse transcriptase, making them potential candidates for HIV treatment (Schinazi et al., 1990).

  • Synthesis and Dye Applications : These compounds have been used in the synthesis of novel dyes. Copper-catalyzed Ullmann condensation was used to synthesize various 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which could be used as new dyes or for biological activity in experimental pharmacology (Malik et al., 2016).

  • Organocatalysis : The compound has been incorporated into polymer brushes to create silicon-based nanometric functional coatings. These coatings have applications in organocatalysis, demonstrating the versatility of anthraquinone derivatives in material science (Ruiz-Muelle et al., 2018).

  • Pharmacological Tools : Anthraquinones, including amino-substituted variants, have been used in medicinal applications as laxatives, antimicrobial, anti-inflammatory, and antitumor agents. Their diverse biological activities make them valuable pharmacological tools (Malik & Müller, 2016).

  • Platelet P2Y12 Receptor Antagonists : Specific anthraquinone derivatives have been developed as competitive antagonists of platelet P2Y12 receptors. These compounds could serve as new lead structures for antithrombotic drugs (Baqi et al., 2009).

  • Antioxidant Properties : Anthraquinone analogues have been synthesized and evaluated for their antioxidant properties. These studies are important for understanding the potential health benefits and applications of these compounds (Lakshman et al., 2020).

  • Energy Storage Applications : Anthraquinone and its analogues have been explored for their energy storage applications. Their unique chemical properties make them suitable for use in electronic industries and other technological applications (Shafiq et al., 2022).

Mechanism of Action

The mechanism of action of anthraquinone-based compounds is primarily through the inhibition of essential cellular proteins . Anthraquinone dyes are usually used where extreme properties and color fastness or special colors are required .

Future Directions

Anthraquinone and its derivatives are being explored for various applications in organic electronics . The development of new anthraquinone-based compounds as promising anticancer agents is also an area of active research .

Properties

IUPAC Name

1-(3-aminopropylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,19H,4,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVKRZHLEQPZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869300
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13556-29-1
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13556-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Aminopropyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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